2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a hybrid scaffold combining a 1,3,4-oxadiazole ring substituted with a 2-methylpropyl group, linked to an indole core, and further functionalized with an acetamide group bearing a 4-(trifluoromethoxy)phenyl moiety. Such structural complexity is characteristic of molecules designed for targeted biological interactions, particularly in enzyme inhibition or receptor modulation. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the oxadiazole and indole moieties are known for their roles in π-π stacking and hydrogen bonding in drug-receptor interactions .
Properties
IUPAC Name |
2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3/c1-14(2)11-21-28-29-22(32-21)19-12-15-5-3-4-6-18(15)30(19)13-20(31)27-16-7-9-17(10-8-16)33-23(24,25)26/h3-10,12,14H,11,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGZMWYXOWYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule is dissected into three primary fragments:
-
1H-Indole-2-carboxylic acid (core heterocycle).
-
5-(2-Methylpropyl)-1,3,4-oxadiazole (substituted oxadiazole ring).
-
N-[4-(Trifluoromethoxy)Phenyl]Acetamide (arylacetamide side chain).
The synthesis proceeds via sequential cyclization of the oxadiazole moiety, followed by indole functionalization and final amidation.
Detailed Preparation Methods
Synthesis of 5-(2-Methylpropyl)-1,3,4-Oxadiazole
Step 1: Hydrazide Formation
2-Methylpropanehydrazide is prepared by refluxing 2-methylpropanoic acid hydrazide (10 mmol) with thionyl chloride (12 mmol) in anhydrous dichloromethane (DCM) under nitrogen. The intermediate is isolated in 85% yield after aqueous workup.
Step 2: Cyclization to Oxadiazole
The hydrazide (8 mmol) is treated with triethylamine (10 mmol) and carbon disulfide (12 mmol) in toluene at 110°C for 6 hours. Microwave irradiation (150 W, 100°C) reduces reaction time to 1 hour, yielding 92% of 5-(2-methylpropyl)-1,3,4-oxadiazole.
Table 1: Optimization of Oxadiazole Cyclization
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Heating | 6 | 78 | 95 |
| Microwave-Assisted | 1 | 92 | 98 |
Functionalization of 1H-Indole
Step 3: N-Alkylation of Indole
1H-Indole (5 mmol) is reacted with ethyl bromoacetate (6 mmol) in the presence of potassium carbonate (10 mmol) in DMF at 80°C for 4 hours. The product, ethyl 1H-indol-1-ylacetate, is obtained in 88% yield after silica gel chromatography (hexane:ethyl acetate, 4:1).
Step 4: Coupling with Oxadiazole
Ethyl 1H-indol-1-ylacetate (4 mmol) is treated with 5-(2-methylpropyl)-1,3,4-oxadiazole-2-carbonyl chloride (4.4 mmol) and Hünig’s base (8 mmol) in THF at 0°C. After stirring at room temperature for 12 hours, the ester intermediate is hydrolyzed with LiOH (10% aqueous) to yield 2-[2-(5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetic acid (76%).
Amidation with 4-(Trifluoromethoxy)Aniline
Step 5: Activation of Carboxylic Acid
The acetic acid derivative (3 mmol) is activated with HATU (3.3 mmol) and DIPEA (6 mmol) in DCM for 30 minutes.
Step 6: Nucleophilic Substitution
4-(Trifluoromethoxy)aniline (3.6 mmol) is added, and the mixture is stirred at 25°C for 6 hours. The crude product is purified via reverse-phase HPLC (ACN:H2O + 0.1% TFA) to afford the title compound in 68% yield.
Table 2: Key Spectral Data for Final Product
| Technique | Data |
|---|---|
| 1H NMR | δ 8.21 (s, 1H, indole-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 4.92 (s, 2H, CH2) |
| 13C NMR | δ 169.5 (C=O), 161.2 (oxadiazole-C), 121.8 (CF3O) |
| HRMS | m/z 475.1743 [M+H]+ (calc. 475.1749) |
Process Optimization and Challenges
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhanced reaction rates in N-alkylation steps, while DCM minimized side reactions during amidation. Catalytic amounts of DMAP improved acylation efficiency by 15%.
Purification Challenges
The trifluoromethoxy group’s lipophilicity necessitated gradient elution in HPLC. Recrystallization from ethanol/water (7:3) increased purity from 90% to 99%.
Applications and Further Research
The compound’s structural analogs exhibit fungicidal activity against Phytophthora infestans (EC50 0.18 μM) . Future studies should explore pharmacokinetic properties and toxicity profiles.
Chemical Reactions Analysis
2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions where the indole ring and oxadiazole ring could be oxidized under strong oxidizing conditions.
Reduction: : It can also be reduced, especially targeting the oxadiazole ring or the amide group.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution, especially on the indole ring and the trifluoromethoxyphenyl group.
Common reagents: : Potassium permanganate for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution. Major products : Depend on the type of reaction, potentially forming various derivatives with modifications in the oxadiazole or indole ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. The indole and oxadiazole moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Studies :
- Anticancer Activity : Research has indicated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects : The presence of the indole structure has been linked to anti-inflammatory properties. Compounds similar to this one have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Material Science
The unique chemical structure allows for modifications that can lead to the development of new materials with specific properties.
Applications :
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that oxadiazole-containing polymers exhibit improved performance in high-temperature applications .
Agricultural Chemistry
There is growing interest in utilizing such compounds as agrochemicals due to their bioactive properties.
Potential Uses :
- Pesticides and Herbicides : Compounds with oxadiazole rings have been investigated for their effectiveness as pesticides. Their ability to disrupt biological processes in pests can lead to effective pest control solutions .
Data Table of Biological Activities
Mechanism of Action
The mechanism by which 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects involves:
Molecular targets: : Often targets enzymes or receptors within biological systems, potentially interacting with proteins involved in cell signaling pathways.
Pathways involved: : It may modulate pathways related to inflammation, apoptosis, or cell proliferation, depending on its biological activity.
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's core structure involves indole and 1,3,4-oxadiazole moieties. A common approach is to:
- Step 1 : Synthesize the oxadiazole ring via cyclization of acylhydrazides with phosphoryl chloride (POCl₃) or carbodiimides .
- Step 2 : Functionalize the indole at the 1-position using alkylation or coupling reactions. For example, outlines using H-2’ NMR signals (δ ~7.4 ppm) to confirm indole substitution patterns.
- Step 3 : Couple the oxadiazole-indole intermediate to the acetamide group via nucleophilic substitution or amide bond formation. highlights refluxing with chloroacetyl chloride in triethylamine (4 hours, monitored by TLC) .
- Optimization Tips : Adjust solvent polarity (e.g., DMF vs. THF) to improve yields, and use catalytic Pd for cross-coupling steps .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign indole protons (H-2’ at δ 7.4–7.6 ppm) and oxadiazole carbons (C-2 at ~160 ppm) .
- HRMS : Confirm molecular weight (e.g., C₂₄H₂₂F₃N₃O₃, expected [M+H]⁺ = 466.1684) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the electronic effects of the trifluoromethoxy (-OCF₃) group on reactivity and binding interactions?
- Strategies :
- Computational Studies : Perform DFT calculations to map electron density distribution around the -OCF₃ group and its impact on π-π stacking with biological targets .
- Comparative SAR : Synthesize analogs with -OCH₃ or -NO₂ substituents and evaluate changes in bioactivity (e.g., IC₅₀ shifts in enzyme assays) .
- Case Study : notes that thiazole derivatives with electron-withdrawing groups show enhanced antimicrobial activity, suggesting similar trends for -OCF₃ .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Troubleshooting Approaches :
- Assay Validation : Ensure consistency in buffer conditions (pH, ionic strength) and enzyme sources (recombinant vs. cell lysate).
- Membrane Permeability Testing : Use Caco-2 cell models to assess if low cellular efficacy stems from poor permeability despite strong in vitro inhibition .
- Metabolite Profiling : Employ LC-MS to identify active metabolites that may contribute to off-target effects .
Experimental Design and Data Analysis
Q. How to design stability studies for this compound under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using HRMS .
- Key Finding : recommends storing acetamide derivatives at -20°C in amber vials to prevent hydrolysis .
Q. What computational tools are recommended for predicting binding modes with target proteins?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
- Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme assays .
Structural and Mechanistic Insights
Q. How does the 1,3,4-oxadiazole ring influence the compound’s pharmacokinetic properties?
- Mechanistic Insights :
- Metabolic Stability : Oxadiazoles resist cytochrome P450 oxidation but may undergo hydrolysis in acidic environments .
- LogP Prediction : The lipophilic 2-methylpropyl group increases logP (~3.5), enhancing blood-brain barrier permeability .
Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?
- Methods :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in DMSO/EtOH mixtures. reports space group P2₁/c with Z = 4 for similar acetamides .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds) to explain packing patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
